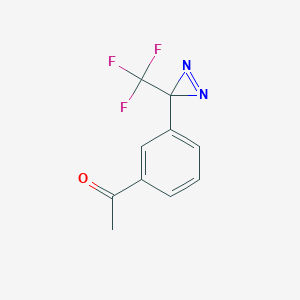
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group and a diazirine ring, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone typically involves multiple steps. One common method includes the reaction of an isomeric mixture of halo benzotrifluoride with magnesium metal in an organic solvent in the presence of a catalyst to form a Grignard complex. This complex is then reacted with a ketene in a hydrocarbon solvent in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone. Finally, the isomeric mixture is reacted with hydroxylamine salt to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often aim to optimize yield and purity while minimizing the number of reaction steps. For example, a process involving nitration, hydrogenation, diazotization, and oximation using acetaldoxime followed by deoximation has been reported. This method is advantageous as it reduces the number of steps and improves the overall efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a photoreactive probe in chemical synthesis and analysis due to its ability to form covalent bonds upon exposure to light.
Biology: The compound is employed in photoaffinity labeling to study protein-ligand interactions and identify binding sites.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone involves the formation of highly reactive carbene intermediates upon exposure to ultraviolet light. These intermediates can insert into various chemical bonds, leading to the formation of covalent adducts. This property makes the compound useful in photoaffinity labeling and other photochemical applications .
Comparación Con Compuestos Similares
Similar Compounds
3-Trifluoromethylacetophenone: Similar in structure but lacks the diazirine ring, making it less reactive in photochemical applications.
2-(4-Trifluoromethylphenyl)ethanone: Another related compound with different substitution patterns, affecting its reactivity and applications.
Uniqueness
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct photoreactive properties, making it particularly valuable in applications requiring covalent bond formation upon light activation .
Propiedades
Fórmula molecular |
C10H7F3N2O |
|---|---|
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
1-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)7-3-2-4-8(5-7)9(14-15-9)10(11,12)13/h2-5H,1H3 |
Clave InChI |
FWGVHSLFGHLMEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)C2(N=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















